molecular formula C10H20Cl3O5P B14545817 Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate CAS No. 61716-60-7

Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate

Cat. No.: B14545817
CAS No.: 61716-60-7
M. Wt: 357.6 g/mol
InChI Key: HZARZEQGXMVYPY-UHFFFAOYSA-N
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Description

Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorinated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield phosphonates with different substituents or reduced chlorinated groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while nucleophilic substitution can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological outcomes. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2,2,2-trichloroethyl]phosphonate
  • Diethyl [2,2,2-trichloro-1-(1-methoxyethoxy)ethyl]phosphonate
  • Diethyl [2,2,2-trichloro-1-(1-propoxyethoxy)ethyl]phosphonate

Uniqueness

Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

61716-60-7

Molecular Formula

C10H20Cl3O5P

Molecular Weight

357.6 g/mol

IUPAC Name

1,1,1-trichloro-2-diethoxyphosphoryl-2-(1-ethoxyethoxy)ethane

InChI

InChI=1S/C10H20Cl3O5P/c1-5-15-8(4)18-9(10(11,12)13)19(14,16-6-2)17-7-3/h8-9H,5-7H2,1-4H3

InChI Key

HZARZEQGXMVYPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC

Origin of Product

United States

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